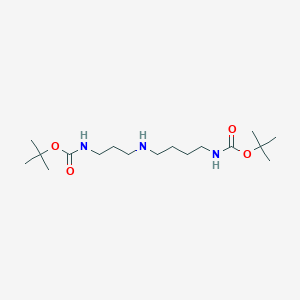

N1,N3-DiBoc-spermidine

Description

Contextualization within Polyamine Chemical Biology

Polyamines, such as spermidine (B129725) and spermine (B22157), are ubiquitous polycations essential for a myriad of cellular functions, including cell proliferation, differentiation, and the regulation of gene expression. nih.gov They exert their effects through interactions with negatively charged macromolecules like DNA, RNA, and proteins. researchgate.net The precise control of polyamine levels within cells is critical, and dysregulation of their metabolism is linked to various diseases, including cancer. nih.gov

The study of polyamine function and metabolism often requires the use of modified polyamine analogues. These synthetic derivatives serve as powerful tools to probe the biological roles of natural polyamines and to investigate the enzymes involved in their metabolic pathways. nih.gov N1,N3-DiBoc-spermidine plays a pivotal role in this context by providing a versatile platform for the creation of these specialized molecular probes. By selectively protecting the N1 and N3 positions, researchers can introduce various functional groups, labels, or structural modifications to the spermidine scaffold, leading to the development of novel polyamine derivatives with tailored properties.

Significance as a Synthetic Intermediate for Advanced Chemical Structures

The primary significance of this compound lies in its role as a key synthetic intermediate. ontosight.ai The presence of the Boc protecting groups allows for a high degree of control during multi-step syntheses. These protecting groups are stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, unmasking the primary amines for further functionalization. chemicalbook.com This strategic protection-deprotection chemistry is fundamental to the construction of complex molecules.

Researchers have utilized this compound to synthesize a wide array of advanced chemical structures. These include, but are not limited to:

Polyamine Conjugates: The free amine group of this compound can be reacted with various molecules, such as peptides, nucleotides, and therapeutic agents, to create bioconjugates. chemimpex.com This approach is valuable for developing targeted drug delivery systems. chemimpex.com

Novel Polyamine Analogues: By modifying the spermidine backbone or attaching different substituents, scientists can create novel polyamine analogues to study structure-activity relationships and to develop inhibitors of polyamine-metabolizing enzymes. nih.gov

Complex Ligands: The polyamine structure is a key component of various natural and synthetic ligands that bind to specific biological targets. This compound serves as a building block for the synthesis of these intricate ligands.

The versatility of this compound as a synthetic intermediate has been demonstrated in numerous research publications that describe the synthesis of various polyamine derivatives. ontosight.ai For instance, it has been instrumental in the preparation of molecules designed to probe the mechanisms of polyamine metabolism and its role in disease. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 83392-10-3 |

| Molecular Formula | C17H35N3O4 |

| Molecular Weight | 345.48 g/mol |

| Appearance | Pale yellow oil |

| Synonyms | N1,N3-Bis(tert-butoxycarbonyl)spermidine |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-12-8-7-10-18-11-9-13-20-15(22)24-17(4,5)6/h18H,7-13H2,1-6H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJAYGNJQNIACJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N1,n3 Diboc Spermidine and Its Derivatives

Regioselective Protection Strategies in Spermidine (B129725) Synthesis

The synthesis of unsymmetrical polyamine derivatives requires precise control over the reactivity of the different amino groups within the molecule. Regioselective protection is a fundamental strategy to achieve this. bath.ac.uk Spermidine, with its two primary and one secondary amine, presents a significant synthetic challenge. To selectively functionalize one amine in the presence of others, chemists employ protecting groups that can be introduced and removed under different conditions. nih.gov

An optimal choice of protecting groups is essential for creating asymmetrically substituted spermidine derivatives. bath.ac.uk For instance, one common approach involves the use of orthogonal protecting groups, such as the tert-butoxycarbonyl (Boc) group, which is acid-labile, and the benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis. ontosight.ai This allows for the stepwise deprotection and subsequent reaction at specific nitrogen atoms. Another technique involves the temporary protection of primary amines as Schiff bases, allowing for the protection of secondary amines, followed by the removal of the Schiff base to liberate the primary amino groups for further reaction. bath.ac.uk The development of reagents and methods that can distinguish between the two non-equivalent primary amines (N1 and N8) and the internal secondary amine (N4) is a key focus of research in this area. nih.gov

Common Boc-Protection Approaches and Their Optimization

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. nih.govmedchemexpress.com

The standard method for introducing the Boc group involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). nih.gov The amine nucleophilically attacks the Boc anhydride, and the base neutralizes the resulting ammonium (B1175870) ion. nih.gov

A significant challenge in polyamine chemistry is achieving selective protection. Due to the higher reactivity of primary amines compared to secondary amines, it is possible to selectively protect the primary amino groups in spermidine. researchgate.net Researchers have developed optimized methods using alkyl phenyl carbonates, such as tert-butyl phenyl carbonate, as an alternative to Boc anhydride. These reagents show enhanced selectivity for primary amines over secondary amines, allowing for the chemoselective synthesis of N1,N8-diBoc-spermidine in high yields. nih.govresearchgate.net Optimization of reaction conditions, such as temperature, solvent, and the stoichiometry of the Boc-protecting agent, is crucial for maximizing the yield of the desired protected isomer and minimizing side products. researchgate.net

| Reagent | Conditions | Selectivity | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA), Solvent (e.g., THF, DCM) | General amine protection | nih.gov |

| tert-Butyl phenyl carbonate | CH₂Cl₂ or DMF, Room Temperature | High selectivity for primary amines | nih.govresearchgate.net |

Advanced Synthetic Routes to N1,N3-DiBoc-spermidine

While selective protection of spermidine is one route to this compound, more advanced syntheses often build the molecule from smaller, pre-protected fragments. An established route involves a multi-step sequence starting from simpler building blocks.

One such synthesis begins with tetramethylenediamine (putrescine), which undergoes a Michael addition with acrylonitrile (B1666552) to form a monoadduct. researchgate.netacs.org This intermediate is then protected with two Boc groups. The final step involves the reduction of the nitrile functional group to a primary amine, yielding the di-Boc protected spermidine backbone. researchgate.net This bottom-up approach allows for greater control and can be adapted to produce various analogs by modifying the starting materials.

Synthetic Scheme Example:

Step 1: Michael addition of putrescine to acrylonitrile.

Step 2: Protection of the primary and secondary amines of the adduct with Boc anhydride.

Step 3: Reduction of the nitrile group (e.g., via catalytic hydrogenation) to yield the final product.

This method provides a reliable pathway to specifically protected spermidine derivatives that are essential for further synthetic applications. acs.org

Derivatization Techniques Utilizing this compound as a Core Scaffold

With its unique pattern of protection, this compound serves as an ideal starting point for synthesizing a wide array of spermidine analogs. The free N4 and N8 amino groups are available for selective functionalization, leading to molecules with tailored biological activities.

C-methylated polyamine analogs are valuable tools for studying the metabolic pathways and biological functions of natural polyamines, as the methyl groups can alter substrate specificity for enzymes and binding affinity for cellular targets. nih.govresearchgate.net The synthesis of these analogs often involves the assembly of the methylated backbone from smaller, protected synthons rather than direct methylation of a spermidine scaffold. nih.gov

For example, the synthesis of 3-methylspermidine has been achieved by alkylating a nosyl-protected aminopentane derivative with N-(benzyloxycarbonyl)-3-amino-1-bromobutane. nih.gov This approach builds the carbon skeleton with the methyl group already in place. Subsequent deprotection steps yield the final C-methylated spermidine analog. nih.gov While this compound is not directly methylated, its synthesis relies on the same principles of using protected building blocks to construct a complex final molecule. A protected scaffold is crucial for controlling the regiochemistry of the final product. researchgate.net

| Analog | Synthetic Strategy | Key Intermediates | Reference |

| 2-Methylspermidine | Assembly from protected building blocks | N8-(benzyloxycarbonyl)-1,8-diamino-2-methyl-4-azaoctane | nih.gov |

| 3-Methylspermidine | Assembly from protected building blocks | N1-(2-nitrophenylsulfonyl)-N4-(tert-butyloxycarbonyl)-1,4-diaminopentane | nih.gov |

| 8-Methylspermidine | Assembly from protected building blocks | N1-(benzyloxycarbonyl)-1,8-diamino-4-azanonane | nih.gov |

Fluorescently labeled polyamines are indispensable for visualizing polyamine transport and localization within cells. nih.gov The synthesis of these probes typically involves the conjugation of a fluorophore to a polyamine linker. This requires a polyamine derivative with a single reactive site to ensure the formation of a well-defined product.

The synthesis of a spermine-nitrobenzofurazan (Spm-NBD) conjugate, for example, is achieved by reacting a mono-protected spermine (B22157) derivative with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). nih.gov A scaffold like this compound, with its free N4 and N8 amines, could theoretically be used to create fluorescent probes. By selectively reacting one of these amines with a fluorophore and then potentially modifying the other, researchers can create sophisticated molecular probes for biological investigation.

Conjugating drugs to polyamines is a promising strategy to enhance their delivery into cells, particularly cancer cells that exhibit upregulated polyamine transport systems. bath.ac.ukmdpi.com The polyamine acts as a vector, carrying the therapeutic agent across the cell membrane. bath.ac.uk

The synthesis of these conjugates relies heavily on regioselectively protected polyamines. bath.ac.uk For instance, a conjugate of the antimalarial drug artemisinin (B1665778) has been synthesized by reacting a mesylate derivative of artemisinin with N1,N8-di-tert-butoxycarbonylspermidine. liverpool.ac.uk This specific isomer of di-Boc-spermidine provides a nucleophilic secondary amine for the conjugation reaction. After conjugation, the Boc groups can be removed to yield the final, biologically active product. The use of a protected spermidine intermediate is essential to direct the conjugation to the desired nitrogen atom and prevent unwanted side reactions. liverpool.ac.uk

Macrocyclic Conjugate Formation

The synthesis of macrocyclic structures incorporating a spermidine moiety is an area of significant interest. These structures often mimic natural products and can be designed to have specific recognition and binding properties. A key strategy involves utilizing a protected spermidine derivative to control the regiochemistry of the cyclization reaction.

One notable approach involves the synthesis of macrocyclic analogues of natural products like cadabicine. The synthesis of 23-, 24-, and 28-membered macrocycles has been achieved where the polyamine's regiochemistry is controlled by appropriate protecting groups. bath.ac.uk The macrocyclization step itself is accomplished through the formation of a diphenyl ether bond via a nucleophilic aromatic substitution (SNAr) reaction. bath.ac.uk In this process, a phenol (B47542) displaces an ortho-nitro activated fluorine atom to forge the cyclic structure. bath.ac.uk The use of a protected spermidine ensures that the desired amine nucleophiles are correctly positioned for the intended intramolecular reaction, preventing unwanted side reactions.

Table 1: Key Features of Macrocyclic Conjugate Synthesis

| Feature | Description |

|---|---|

| Precursor | Regioselectively protected spermidine |

| Macrocycle Size | 23-, 24-, and 28-membered rings |

| Key Reaction | Intramolecular SNAr displacement |

| Bond Formed | Diphenyl ether linkage |

| Activating Group | Ortho-nitro group on an aromatic ring |

| Leaving Group | Fluorine |

Guanidinium-Functionalized Derivatives Synthesis

The introduction of guanidinium (B1211019) groups onto a spermidine scaffold can significantly alter the molecule's properties, particularly its basicity and ability to engage in hydrogen bonding. The synthesis of such derivatives often starts from a Boc-protected spermidine to ensure selective functionalization.

A common method for installing a guanidinium group involves the reaction of a primary amine with a guanidinylating agent. For instance, amines can be treated with N,N'-di-Boc-1H-pyrazole-1-carboxamide in the presence of a base like potassium carbonate. nih.gov This reaction yields the corresponding protected guanidine (B92328) derivative. nih.gov The Boc groups on the newly formed guanidinium moiety can then be removed under acidic conditions, such as with hydrochloric acid, to give the final guanidinium-functionalized product. nih.gov This multi-step process, starting from a protected amine, allows for the clean and high-yielding synthesis of guanidinium derivatives. nih.gov

The synthesis of guanidinium-functionalized polymers has also been explored, where guanidinium-containing monomers can be polymerized. researchgate.net In some strategies, post-polymerization functionalization is employed to introduce the guanidine groups. researchgate.net

Another example is the synthesis of C-28 guanidine-functionalized triterpene acid derivatives. researchgate.net In this case, C-28-amino-functionalized triterpenoids serve as precursors for the introduction of the guanidine group, highlighting the versatility of this functionalization reaction across different molecular architectures. researchgate.net

Table 2: Synthesis of Guanidinium-Functionalized Derivatives

| Step | Reagents and Conditions | Product |

|---|---|---|

| Guanidinylation | Primary amine, N,N'-di-Boc-1H-pyrazole-1-carboxamide, K2CO3, CH3CN, room temperature nih.gov | Protected guanidine derivative nih.gov |

| Deprotection | 6 M HCl(aq), 90 °C nih.gov | Guanidinium salt nih.gov |

N1,n3 Diboc Spermidine in the Development of Research Probes and Tools

Design and Synthesis of Polyamine-Based Fluorescent Probes

The development of fluorescent probes derived from polyamines is crucial for visualizing their distribution and uptake in living cells. N1,N3-DiBoc-spermidine serves as an ideal precursor for the synthesis of such probes due to its differentially protected amino groups. This allows for the regioselective attachment of a fluorophore to the free secondary amine or, following deprotection, to one of the primary amines.

A common strategy involves the reaction of this compound with a fluorophore that has a reactive group amenable to amine modification. For instance, fluorophores like BODIPY (boron-dipyrromethene) derivatives can be functionalized with a succinimidyl ester or isothiocyanate group, which readily reacts with the primary amino group of a mono-Boc-protected spermidine (B129725) (obtained from this compound) to form a stable amide or thiourea (B124793) linkage, respectively. nih.gov

One notable example is the synthesis of a BODIPY-spermidine conjugate. sci-hub.ru The synthesis would typically proceed by first selectively deprotecting one of the Boc groups of this compound, followed by coupling with an activated BODIPY fluorophore. The remaining Boc group can then be removed to yield the final fluorescent probe. These probes are invaluable for studying the polyamine transport system (PTS), which is often upregulated in cancer cells. sci-hub.ru

The table below summarizes the properties of a representative fluorescent polyamine probe.

| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Application |

| BODIPY-Spermidine | BODIPY-FL | ~505 | ~511 | Live-cell imaging of polyamine uptake |

Note: The specific spectral properties can vary depending on the exact BODIPY derivative and the local environment.

Development of Photosensitizers for Targeted Biological System Perturbation

Photodynamic therapy (PDT) is a promising anti-cancer treatment that utilizes a photosensitizer (PS), light, and oxygen to generate cytotoxic reactive oxygen species (ROS) in tumor cells. nih.govnih.gov To enhance the selectivity of PDT, photosensitizers can be conjugated to molecules that are preferentially taken up by cancer cells. Given the increased demand for polyamines in proliferating cancer cells, targeting the polyamine transport system is an attractive strategy. nih.govresearchgate.net

This compound is an essential starting material for the synthesis of polyamine-photosensitizer conjugates. The protected nature of this compound allows for the specific linkage of a photosensitizer to the spermidine backbone. For example, a photosensitizer with a carboxylic acid group can be activated and coupled to the free amino group of a mono-deprotected this compound derivative.

A recent study detailed the development of a novel spermine-derived photosensitizer, N3, based on a BODIPY-2I core. nih.govresearchgate.net While this specific example uses spermine (B22157), the synthetic principle is directly applicable to spermidine, with this compound being the logical starting material for a spermidine-based analogue. The synthesis involves the attachment of the polyamine to the photosensitizer core, creating a molecule that can be selectively transported into cancer cells via the PTS. nih.govresearchgate.net Upon irradiation, these conjugates induce significant phototoxicity, leading to cell death. nih.govresearchgate.net

The table below outlines the characteristics of a polyamine-based photosensitizer.

| Photosensitizer | Core Structure | Targeting Moiety | Mechanism of Action |

| N3 (Spermine-based) | BODIPY-2I | Spermine | Enters cells via PTS, generates ROS upon light activation |

Engineering of Derivatives for Investigating Polyamine Transport Systems

The polyamine transport system (PTS) is a critical pathway for regulating intracellular polyamine levels and is a key target for the development of anti-cancer therapies. nih.gov To study the mechanisms of the PTS, researchers rely on specifically designed molecular probes. This compound is instrumental in the engineering of such derivatives.

By selectively modifying the spermidine scaffold, it is possible to create molecules that can probe the structural and functional aspects of the PTS. For instance, attaching a bulky fluorescent group or a radiolabel to one of the terminal amines of spermidine can provide a means to track its uptake and intracellular localization. The differential protection offered by this compound allows for the precise placement of these reporter groups.

The synthesis of these probes often involves the alkylation or acylation of the free amino group of a mono-protected spermidine derivative. The choice of the attached group can influence the affinity of the probe for the PTS and its subsequent biological activity. nih.gov

Creation of Analogs for Modulating Intracellular Polyamine Pools in Research Models

Altering the intracellular concentrations of polyamines is a powerful tool for investigating their roles in cellular processes. Synthetic polyamine analogues can be designed to either mimic or antagonize the functions of their natural counterparts. This compound is a key precursor in the synthesis of unsymmetrically substituted spermidine analogues that can modulate the activity of key enzymes in polyamine metabolism. nih.gov

One of the primary targets for these analogues is the enzyme spermidine/spermine-N1-acetyltransferase (SSAT). nih.govnih.gov SSAT is the rate-limiting enzyme in polyamine catabolism, and its induction can lead to the depletion of intracellular polyamine pools. nih.govnih.gov The synthesis of unsymmetrical N1-alkylated spermidine analogues, which are potent inducers of SSAT, relies on the use of differentially protected spermidine derivatives like this compound. nih.gov

For example, to synthesize an N1-ethyl-spermidine analogue, one would start with this compound, selectively deprotect the N1 position, introduce the ethyl group via reductive amination or alkylation, and then remove the remaining Boc group. The resulting unsymmetrical analogue can then be used in cellular models to study the effects of SSAT induction and polyamine depletion. nih.gov

The table below shows the effect of a representative polyamine analogue on SSAT activity.

| Analogue | Target Enzyme | Effect on Enzyme | Consequence for Polyamine Pools |

| N1, N11-diethylnorspermine (DENSPM) | SSAT | Potent Induction | Depletion |

Mechanistic Investigations and Biological Role Elucidation in in Vitro and Model Organism Studies

Role as a Precursor in Studies of Polyamine Metabolism Pathways

The regulation of polyamine concentrations is critical for cell growth and differentiation, managed by a balance of biosynthesis and catabolism. N1,N3-DiBoc-spermidine is a foundational building block for synthesizing probes and modulators to study the enzymes governing these processes. The ability to selectively protect two of the three nitrogen atoms makes it an ideal starting material for creating unsymmetrically substituted analogs, where different functional groups can be added to the distinct nitrogen atoms of the spermidine (B129725) backbone. This synthetic flexibility is crucial for developing molecules that can interact with specific enzymes in the metabolic pathway.

The synthesis of spermidine from its precursor putrescine is catalyzed by spermidine synthase. To understand the active site and mechanism of this enzyme, researchers often employ substrate analogs that can act as inhibitors or probes. This compound is an essential starting point for the rational design of such compounds. By using this protected intermediate, chemists can introduce modifications at specific locations on the spermidine scaffold. After deprotection, these analogs can be tested for their ability to bind to and inhibit spermidine synthase or related enzymes in the biosynthetic pathway. This strategy helps elucidate the structural requirements for substrate recognition and enzymatic catalysis.

Polyamine catabolism is a tightly regulated process that prevents the accumulation of excess polyamines. The initial and rate-limiting step is often acetylation by spermidine/spermine (B22157) N1-acetyltransferase (SSAT). psu.edunih.gov Analogs synthesized from this compound are used to probe how this catabolic pathway is controlled. These synthetic analogs can mimic natural polyamines and interact with the regulatory sites of catabolic enzymes, leading to either induction or inhibition of their activity. By observing the effects of these structurally defined analogs on polyamine levels, researchers can unravel the complex feedback mechanisms that govern cellular polyamine homeostasis. For instance, studies on adipose-specific knockout mice for the SSAT gene (SAT1) have been instrumental in understanding its role in beige adipocyte biogenesis and energy expenditure. nih.govresearchgate.net

SSAT is a key enzyme in polyamine catabolism and a target for therapeutic intervention, particularly in cancer. psu.edu The development of potent and specific modulators of SSAT activity heavily relies on synthetic strategies employing precursors like this compound. This precursor enables the synthesis of unsymmetrically substituted polyamine analogs designed to interact specifically with the SSAT active site.

A notable study detailed the synthesis of N1-ethyl-N11-propargyl-4,8-diazaundecane and N1-ethyl-N11-((cyclopropyl)methyl)-4,8-diazaundecane. nih.govjohnshopkins.edumusc.edu These compounds were designed as specific modulators of human SSAT. The synthetic route to these unsymmetrical molecules necessitates a precursor where different ends of the polyamine can be independently modified, a role perfectly filled by this compound. These synthesized analogs were found to be effective inhibitors of isolated human SSAT and were shown to superinduce the enzyme in situ, demonstrating promising antitumor activity in human lung cancer cell lines. nih.govjohnshopkins.edusemopenalex.org This highlights how this compound is fundamental to creating sophisticated molecules for targeted enzymatic studies.

Table 1: Examples of SSAT Modulators Derived from Polyamine Scaffolds

| Compound Name | Target Enzyme | Observed Effect | Therapeutic Potential |

|---|---|---|---|

| N1-ethyl-N11-propargyl-4,8-diazaundecane | Spermidine/Spermine N1-Acetyltransferase (SSAT) | Effective inhibitor; causes differential superinduction of SSAT in situ. nih.govjohnshopkins.edu | Antitumor activity against human lung cancer cells. nih.gov |

| N1-ethyl-N11-((cyclopropyl)methyl)-4,8-diazaundecane | Spermidine/Spermine N1-Acetyltransferase (SSAT) | Effective inhibitor; causes differential superinduction of SSAT in situ. nih.govjohnshopkins.edu | Antitumor activity against human lung cancer cells. nih.gov |

| N1, N11-diethylnorspermine (DENSpm) | Spermidine/Spermine N1-Acetyltransferase (SSAT) | Pharmacological activator of SSAT. nih.gov | Induces beige adipocyte biogenesis and inflammation. researchgate.net |

Exploration of Spermidine Derivatives' Interactions with Nucleic Acids

Polyamines are positively charged molecules that readily interact with negatively charged nucleic acids like DNA and RNA. These interactions are crucial for DNA condensation, protection from damage, and regulation of gene expression. nih.gov To study these interactions with greater precision, researchers use spermidine derivatives synthesized from this compound, which can be tagged with fluorescent probes or modified to have altered binding affinities.

The interaction between polyamines and DNA can be investigated by attaching a spectroscopic probe to the polyamine backbone. This compound is an ideal precursor for this purpose, as it allows for the site-specific attachment of a probe to one end of the molecule. For example, a study utilized a spermine derivative, anthracene-9-carbonyl-N1-spermine, to probe its binding to different forms of DNA. nih.gov The synthesis of such a molecule, where the bulky anthracene (B1667546) group is attached to only the N1 position, relies on a protection strategy analogous to using Boc-protected precursors.

Spectroscopic analysis revealed that this derivative binds preferentially to poly[d(G-C)·d(G-C)] over poly[d(A-T)·d(A-T)], with the anthracene moiety intercalating between the DNA base pairs. nih.gov Such studies provide detailed insights into the binding modes and sequence preference of polyamine-based molecules, information that would be difficult to obtain without the synthetically versatile this compound precursor.

Table 2: DNA Binding Properties of an Anthracene-Spermine Derivative

| DNA Type | Binding Site Size (bases) | Equilibrium Binding Constant (K) in M-1 | Inferred Binding Mode |

|---|---|---|---|

| poly[d(G-C)·d(G-C)] | 6 ± 1 | (2.2 ± 1.1) x 107 | Intercalation of anthracene moiety. nih.gov |

| poly[d(A-T)·d(A-T)] | 8.3 ± 1.1 | (6.6 ± 3.3) x 105 | Intercalation of anthracene moiety. nih.gov |

Spermidine plays a unique and essential covalent role in the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A). researchgate.net In this process, the aminobutyl moiety of spermidine is transferred to a specific lysine (B10760008) residue of eIF5A to form the unusual amino acid hypusine. researchgate.netnih.gov This modification is critical for cell viability and is catalyzed by the enzymes deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH). nih.gov

To probe this vital pathway, researchers synthesize spermidine analogs. The use of this compound as a precursor is critical for creating structurally precise analogs, such as C-methylated spermidine derivatives. researchgate.net These analogs can be used to determine the structural requirements of the spermidine substrate for DHS. For example, studies with such analogs have shown that while some modified spermidines can partially restore hypusinated eIF5A levels in polyamine-depleted cells, others cannot, thereby mapping the specific features of the spermidine molecule necessary for the hypusination reaction. researchgate.net Beyond this specific covalent interaction, spermidine also influences general protein synthesis by binding to RNA, which can stabilize RNA structures and modulate the translation of specific mRNAs. nih.gov

Studies on DNA Protection from Oxidative Damage

An extensive search of peer-reviewed scientific databases yielded no studies investigating the capacity of this compound to protect DNA from oxidative damage. Research in this area focuses on the parent compound, spermidine, and other polyamines, which are known to interact directly with the phosphate (B84403) backbone of DNA. This interaction is mediated by the positive charges of the amine groups at physiological pH. The presence of the Boc protecting groups on the N1 and N3 positions of this compound neutralizes these critical charges, rendering it structurally unsuitable for the electrostatic interactions required to shield DNA from reactive oxygen species.

Analysis of Interactions with Cellular Targets and Proteins

No specific data exists on the interaction of this compound with cellular targets or proteins.

There are no available studies detailing the binding of this compound to DNA-binding proteins. The biological activity and interactions of polyamines with proteins are highly dependent on their native chemical structure and charge distribution. As a synthetic intermediate, this compound has not been a subject of such mechanistic investigations.

The scientific literature contains no investigations into the role of this compound in polyamine-induced ribosomal frameshifting. Studies on this translational phenomenon focus on how natural polyamines like spermidine modulate the structure of the ribosome and mRNA, a process reliant on the specific charge and shape of the spermidine molecule. The structurally altered this compound is not utilized in such research.

Assessment of Cellular Uptake Mechanisms of Spermidine Analogs

There is no research specifically assessing the cellular uptake mechanisms of this compound. Studies on polyamine transport systems investigate the structural requirements for substrate recognition by cellular transporters. While the uptake of various spermidine analogs has been explored to develop therapeutic agents, these studies focus on compounds designed to be biologically active. As a protected intermediate, this compound does not fall into this category, and its transport into cells has not been characterized.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for determining the molecular structure of N1,N3-DiBoc-spermidine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic framework and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For derivatives of this compound, both ¹H and ¹³C NMR are utilized to confirm the successful and selective placement of the Boc protecting groups.

In a typical ¹H NMR spectrum of a di-Boc protected spermidine (B129725), the large singlet corresponding to the 18 protons of the two tert-butyl groups is a characteristic feature, usually appearing around 1.45 ppm. The methylene (B1212753) protons adjacent to the nitrogen atoms will show distinct chemical shifts depending on whether the nitrogen is protected. Protons adjacent to the Boc-protected nitrogens are shifted downfield compared to those next to a free amine. The specific coupling patterns and chemical shifts of the propyl and butyl chains of the spermidine backbone allow for a complete assignment of the proton signals, confirming the N1 and N3 substitution pattern.

¹³C NMR spectroscopy provides complementary information, with characteristic signals for the carbonyl and quaternary carbons of the Boc groups typically observed around 156 ppm and 79 ppm, respectively. The chemical shifts of the carbon atoms in the polyamine backbone are also indicative of the protection status of the adjacent nitrogen atoms.

Interactive Data Table: Representative NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | ~3.1 | m | - | CH₂ adjacent to N-Boc |

| ¹H | ~2.7 | t | - | CH₂ adjacent to free NH₂ |

| ¹H | ~1.6-1.7 | m | - | Internal CH₂ |

| ¹H | ~1.45 | s | - | C(CH₃)₃ |

| ¹³C | ~156 | - | - | C=O (Boc) |

| ¹³C | ~79 | - | - | C(CH₃)₃ |

| ¹³C | ~40-50 | - | - | CH₂ adjacent to N |

| ¹³C | ~25-30 | - | - | Internal CH₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the compound (C₁₇H₃₅N₃O₄), which is 345.48 g/mol .

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the structure. Common fragmentation pathways for Boc-protected amines involve the loss of tert-butyl or isobutylene, resulting in characteristic neutral losses of 56 or 100 mass units. The fragmentation of the polyamine backbone itself can also provide evidence for the location of the protecting groups.

Chromatographic Methods for Purity and Compound Isolation

Chromatographic techniques are crucial for both the purification of this compound after its synthesis and for the assessment of its purity.

For preparative purification, column chromatography using silica (B1680970) gel is a standard method. The choice of eluent is critical for achieving good separation of the desired product from starting materials and side products, such as the isomeric N1,N4- or N1,N5-di-Boc-spermidine, and the fully protected tri-Boc-spermidine. A gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol, is often employed to elute the compounds from the column based on their polarity.

To assess the purity of the final compound, Thin-Layer Chromatography (TLC) is a quick and effective method. The retention factor (Rf) value of the compound is compared to that of standards, if available. For more quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with additives like trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Future Research Directions and Emerging Applications of N1,n3 Diboc Spermidine Derivatives

Development of Next-Generation Chemical Probes for Specific Biological Pathways

The functionalization of the N1,N3-DiBoc-spermidine backbone is a promising strategy for creating next-generation chemical probes to interrogate specific biological pathways. By attaching reporter groups such as fluorophores or radioisotopes, researchers can visualize and track the uptake and localization of these analogs within cells and tissues.

Recent research has focused on developing fluorescently labeled polyamines to study their transport and accumulation. mdpi.com For instance, N4-fluorophore-conjugated spermidine (B129725) derivatives have been successfully used for microscopic imaging of polyamine uptake mechanisms. mdpi.com This approach was instrumental in identifying a lysosomal polyamine transporter, ATP13A2, which is implicated in neurodegenerative disorders. mdpi.com

Furthermore, the synthesis of radiolabeled analogs is paving the way for advanced in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). mdpi.com The development of ¹⁸F-labeled spermidine analogues allows for non-invasive imaging of tumors, which often exhibit elevated polyamine transport activity. mdpi.com

Another innovative approach involves creating derivatives with subtle structural modifications, such as C-methylation, to probe interactions with specific enzymes. mdpi.com These analogs can act as selective modulators or substrates for enzymes involved in polyamine metabolism, such as spermidine/spermine (B22157) N1-acetyltransferase (SSAT) or ornithine decarboxylase (ODC), helping to elucidate their regulatory functions. mdpi.commdpi.com By systematically altering the position of methyl groups on the spermidine backbone, researchers can fine-tune the biochemical properties of the probes to selectively engage with specific cellular targets. mdpi.com

| Probe Type | Reporter Group/Modification | Application Example | Biological Pathway Studied | Reference |

| Fluorescent Probe | Fluorophore | Microscopic imaging of cellular uptake | Polyamine transport systems | mdpi.commdpi.com |

| Radiotracer | ¹⁸F Isotope | PET imaging of tumors | Polyamine transport in cancer | mdpi.com |

| Enzyme Probe | C-methylation | Studying polyamine-induced enzyme dimerization | OAZ1-mediated regulation | mdpi.com |

Advanced Synthetic Methodologies for Enantioselective Production of Chiral Analogs

The introduction of chiral centers into the spermidine backbone creates stereoisomers that can exhibit distinct biological activities. This stereochemical diversity is a powerful tool for dissecting the specific interactions between polyamine analogs and their biological targets. mdpi.com Consequently, the development of advanced synthetic methodologies for the enantioselective production of these chiral analogs is a critical area of future research.

One promising approach is the use of biocatalysis. Enzymes such as Candida antarctica lipase (B570770) (CAL) have been shown to catalyze the enantioselective acylation of racemic diamines, producing optically active precursors for chiral polyamine synthesis with moderate to excellent enantiomeric excess. nih.gov This method offers a green and efficient alternative to traditional chemical catalysis.

Catalysis-based total synthesis provides another powerful route to chiral spermidine derivatives. For example, the synthesis of the macrocyclic spermidine alkaloid (-)-isooncinotine was achieved using a strategy that included a heterogeneous asymmetric hydrogenation step to establish the key chiral center. nih.gov This highlights the potential of using chiral catalysts to control stereochemistry during the construction of the polyamine scaffold.

Furthermore, research into racemization-free coupling reagents, while prominent in peptide synthesis, offers valuable principles that can be adapted for the synthesis of chiral polyamine amides. rsc.org The goal is to develop robust and scalable synthetic routes that yield enantiomerically pure spermidine derivatives, enabling a more precise investigation of stereospecific biological interactions. mdpi.com

| Synthetic Methodology | Key Feature | Example Application | Reference |

| Biocatalysis | Enantioselective enzyme action | Synthesis of optically active bis-(amidoesters) using CAL | nih.gov |

| Asymmetric Catalysis | Transition metal catalyst with chiral ligands | Asymmetric hydrogenation to create chiral piperidines | nih.gov |

| Convergent Synthesis | Stepwise elongation and chain modification | Synthesis of various C-methylated spermidine analogs | mdpi.com |

Computational Modeling and In Silico Studies of Derivative-Biomolecule Interactions

Computational modeling and in silico studies are becoming indispensable tools for predicting and understanding how this compound derivatives interact with biomolecules at an atomic level. frontiersin.org These methods can significantly accelerate the design and optimization of new chemical probes and therapeutic agents by providing insights that are often difficult to obtain through experimental methods alone.

Molecular docking simulations can predict the preferred binding poses of spermidine derivatives within the active sites of enzymes or the binding pockets of receptors. nih.govnih.gov For example, docking studies have been used to investigate the interaction between spermidine and enzymes like pancreatic elastase, revealing that hydrogen bonds and van der Waals forces play a critical role in the binding process. nih.govresearchgate.net Such studies can guide the rational design of derivatives with enhanced affinity and selectivity for a specific target.

Density Functional Theory (DFT) calculations provide a deeper understanding of the electronic structure and energetics of the interactions between a spermidine derivative and its binding partner. researchgate.net This method can be used to calculate binding energies and analyze charge transfer, helping to identify the most stable configurations of the derivative-biomolecule complex. researchgate.net

Molecular Dynamics (MD) simulations offer a dynamic view of these interactions over time, allowing researchers to observe conformational changes in both the ligand and the protein upon binding. nih.gov MD simulations have been employed to assess the stability of spermidine bound to targets like the serotonin (B10506) transporter, providing a more realistic picture of the binding event in a physiological context. nih.gov

| Computational Method | Primary Output | Research Application | Reference |

| Molecular Docking | Binding pose and affinity score | Predicting interactions with enzyme active sites | nih.govnih.govresearchgate.net |

| Density Functional Theory (DFT) | Binding energy, charge distribution | Optimizing template-monomer interactions for MIPs | researchgate.net |

| Molecular Dynamics (MD) | Conformational changes, binding free energy | Assessing the stability of ligand-protein complexes | nih.gov |

Integration with Omics Technologies for Systems-Level Biological Understanding

The integration of well-designed this compound derivatives with "omics" technologies, such as proteomics and metabolomics, holds the key to unlocking a systems-level understanding of polyamine biology. nih.gov While the application of omics in polyamine research has been limited, it represents a significant frontier for future investigation. nih.gov

In proteomics, spermidine derivatives functionalized with affinity tags or photoreactive groups can be used for chemical proteomics approaches to identify novel protein interaction partners. After the probe is introduced into a cellular system and allowed to bind to its targets, the resulting complexes can be isolated and the interacting proteins identified using mass spectrometry. ebi.ac.uk This can reveal previously unknown effector proteins and pathways regulated by polyamines.

Metabolomics studies can be enhanced by using stable isotope-labeled spermidine analogs. By tracing the metabolic fate of these labeled derivatives through cellular pathways, researchers can quantify how polyamine metabolism is altered in different physiological or disease states. This approach provides a dynamic view of the metabolic network connected to polyamines.

A powerful strategy involves combining cellular fractionation with quantitative proteomics and metabolomics. A method known as PROMIS (PROtein-Metabolite Interactions using Size separation) uses size-exclusion chromatography to separate native protein complexes from a cell lysate, followed by proteomic and metabolomic analysis of the fractions. omicsdi.org Applying this technique after treatment with a specific spermidine derivative could reveal how the analog perturbs the formation of protein-protein and protein-metabolite complexes on a global scale, offering a holistic view of its cellular impact. omicsdi.org

Q & A

Q. What are the standard protocols for synthesizing N1,N3-DiBoc-spermidine, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves sequential Boc-protection of spermidine under anhydrous conditions. To ensure reproducibility, document all parameters (e.g., reaction time, temperature, molar ratios) and validate purity via HPLC or NMR. Use standardized reagents and calibrate equipment to minimize batch variability. Reference protocols from peer-reviewed journals (e.g., Journal of Organic Chemistry) and cross-validate with independent replicates .

Q. How should researchers handle stability and storage of this compound to maintain its integrity in experiments?

- Methodological Answer : Store the compound in a desiccator at -20°C to prevent hydrolysis of Boc groups. Conduct periodic stability tests via TLC or mass spectrometry. For lab use, aliquot small quantities to avoid repeated freeze-thaw cycles. Document storage conditions in metadata to trace potential degradation sources .

Q. What safety precautions are necessary when working with this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and eye protection. Dispose of waste via approved chemical disposal protocols. Refer to Safety Data Sheets (SDS) for toxicity data and emergency procedures. Training logs and hazard assessments should accompany experimental records .

Advanced Research Questions

Q. What strategies can optimize the yield and purity of this compound during synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., DCM vs. THF) or catalyst loading. Use gradient elution in HPLC to identify byproducts. For scale-up, optimize stoichiometry via computational modeling (e.g., DFT for reaction kinetics). Report deviations from standard protocols to enhance transparency .

Q. How can researchers resolve contradictions in experimental data involving this compound’s reactivity across different conditions?

- Methodological Answer : Apply triangulation by cross-referencing NMR, IR, and mass spectrometry data. Use statistical tools (e.g., ANOVA) to assess variability between replicates. If contradictions persist, consult literature for analogous compounds (e.g., Boc-protected polyamines) to hypothesize mechanistic outliers. Pre-register hypotheses to avoid confirmation bias .

Q. What advanced analytical techniques are recommended for characterizing intermediates in this compound-based reactions?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) for exact mass determination. For structural elucidation, employ 2D NMR techniques (e.g., COSY, HSQC). Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy. Integrate computational tools (e.g., Gaussian for vibrational analysis) to validate experimental data .

Q. How can this compound be integrated into multi-step organic syntheses while minimizing side reactions?

- Methodological Answer : Strategically sequence protection/deprotection steps using orthogonal groups (e.g., Fmoc for amines). Monitor intermediates via LC-MS and optimize coupling conditions (e.g., DCC/HOBt for amide bonds). Conduct pilot studies to identify incompatibilities (e.g., acidic/basic conditions) before full-scale synthesis .

Data Analysis and Interpretation

What frameworks are suitable for formulating hypothesis-driven research questions involving this compound?

- Methodological Answer : Adapt the PICOT framework (Population: target molecules; Intervention: synthetic/analytical methods; Comparison: alternative reagents; Outcome: yield/purity; Time: reaction duration) for structured inquiry. For mechanistic studies, use SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to align objectives with methodology .

Q. How should researchers address missing or inconsistent data in studies using this compound?

- Methodological Answer : Apply multiple imputation or maximum likelihood estimation for missing data. For inconsistencies, perform sensitivity analyses to assess robustness. Document all anomalies in supplementary materials and justify exclusion criteria. Use version-controlled databases to track dataset revisions .

Ethical and Reporting Standards

Q. What guidelines ensure ethical reporting of preclinical studies involving this compound?

- Methodological Answer :

Follow NIH guidelines for experimental rigor, including randomization, blinding, and sample-size justification. Use ARRIVE 2.0 checklists for animal studies. Disclose conflicts of interest and raw data availability in repositories like Zenodo. Peer-review protocols pre-study to align with community standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.